2-Bromo-6-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO and a molecular weight of 237.093 g/mol. It is characterized by a bromine atom and a methoxy group attached to a naphthalene ring system. This compound is notable for its role as an active intermediate in the synthesis of various pharmaceutical agents, particularly anti-inflammatory drugs such as Naproxen and Nabumetone, through the Heck reaction .
The physical properties of 2-Bromo-6-methoxynaphthalene include a melting point of 106-109 °C, a boiling point of approximately 324.7 °C at 760 mmHg, and a density of about 1.4 g/cm³ . It has a flash point of 134.7 °C, indicating it is relatively stable under standard conditions but should be handled with care due to its classification as a hazardous substance (GHS07) .
Research indicates that 2-Bromo-6-methoxynaphthalene exhibits potential biological activities, particularly in anti-inflammatory and anticancer research:
The synthesis of 2-Bromo-6-methoxynaphthalene can be achieved through various methods:
These methods highlight its accessibility for laboratory synthesis and industrial applications.
The primary applications of 2-Bromo-6-methoxynaphthalene include:
Interaction studies have shown that 2-Bromo-6-methoxynaphthalene has low interaction energy with specific protein targets, indicating potential efficacy as a therapeutic agent. For instance, molecular docking studies reveal favorable binding interactions with proteins associated with inflammatory responses and cancer pathways . The inhibition constants for these interactions suggest that it could serve as a lead compound for further drug development.
Several compounds share structural similarities with 2-Bromo-6-methoxynaphthalene. Below is a comparison highlighting their unique features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Naproxen | Contains a naphthalene core | Non-steroidal anti-inflammatory drug |
Nabumetone | Similar naphthalene structure | Prodrug with anti-inflammatory properties |
6-Methoxy-2-naphthol | Hydroxyl group instead of bromine | Used as an intermediate in organic synthesis |
Bromonaphthalenes | Various substitutions on naphthalene | Different biological activities depending on substitution |
These compounds illustrate the versatility of naphthalene derivatives in medicinal chemistry while emphasizing the unique role of 2-Bromo-6-methoxynaphthalene as an intermediate in drug synthesis and its potential biological activities.
Irritant